molecular formula C16H27NO B15160261 N,2,2-Trimethylpropanamide--1,2-diethylbenzene (1/1) CAS No. 676148-37-1

N,2,2-Trimethylpropanamide--1,2-diethylbenzene (1/1)

Katalognummer: B15160261
CAS-Nummer: 676148-37-1
Molekulargewicht: 249.39 g/mol
InChI-Schlüssel: WICKACYDQRKNAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2,2-Trimethylpropanamide–1,2-diethylbenzene (1/1) is a chemical compound that combines the structural features of both N,2,2-trimethylpropanamide and 1,2-diethylbenzene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethylpropanamide typically involves the reaction of isobutyric acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

For the preparation of 1,2-diethylbenzene, ethylbenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of N,2,2-trimethylpropanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Similarly, 1,2-diethylbenzene is produced through catalytic processes that maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N,2,2-Trimethylpropanamide–1,2-diethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,2,2-Trimethylpropanamide–1,2-diethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,2,2-trimethylpropanamide–1,2-diethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,2,2-Trimethylpropanamide–1,2-diethylbenzene is unique due to the combination of both amide and benzene ring structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in different fields .

Eigenschaften

CAS-Nummer

676148-37-1

Molekularformel

C16H27NO

Molekulargewicht

249.39 g/mol

IUPAC-Name

1,2-diethylbenzene;N,2,2-trimethylpropanamide

InChI

InChI=1S/C10H14.C6H13NO/c1-3-9-7-5-6-8-10(9)4-2;1-6(2,3)5(8)7-4/h5-8H,3-4H2,1-2H3;1-4H3,(H,7,8)

InChI-Schlüssel

WICKACYDQRKNAW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1CC.CC(C)(C)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.